N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]cyclopropanecarboxamide
Description
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]cyclopropanecarboxamide is a complex organic compound that features a benzothiophene moiety, a dimethylamino group, and a cyclopropanecarboxamide group. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and unique structural properties.
Properties
Molecular Formula |
C16H20N2OS |
|---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C16H20N2OS/c1-18(2)14(9-17-16(19)11-7-8-11)13-10-20-15-6-4-3-5-12(13)15/h3-6,10-11,14H,7-9H2,1-2H3,(H,17,19) |
InChI Key |
PPCDKEUHSJNNNA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(CNC(=O)C1CC1)C2=CSC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]cyclopropanecarboxamide typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a tandem Rh-catalyzed intramolecular heterocyclization of o-alkynyl-S-(methoxymethyl)thiophenols followed by the addition of isocyanates.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced via a nucleophilic substitution reaction, where a suitable precursor reacts with dimethylamine under controlled conditions.
Cyclopropanecarboxamide Formation: The final step involves the formation of the cyclopropanecarboxamide group through a coupling reaction between the benzothiophene derivative and cyclopropanecarboxylic acid using a dehydrating agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, where nucleophiles such as halides or alkoxides replace the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)
Substitution: Halides (e.g., NaCl), alkoxides (e.g., NaOCH₃)
Major Products Formed
Oxidation: Oxidized benzothiophene derivatives
Reduction: Reduced benzothiophene derivatives
Substitution: Substituted benzothiophene derivatives
Scientific Research Applications
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]cyclopropanecarboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzothiazol-2-yl)-2-(pyridine-3-yl)formohydrazidoacetamide
- N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide
Uniqueness
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]cyclopropanecarboxamide is unique due to its combination of a benzothiophene core with a cyclopropanecarboxamide group, which imparts distinct chemical and biological properties. This structural uniqueness contributes to its potential as a versatile compound in various scientific and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
